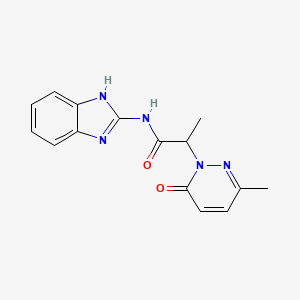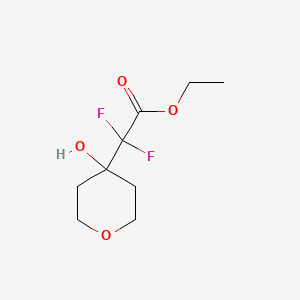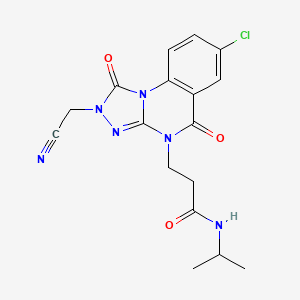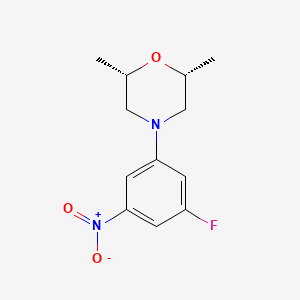
4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile typically involves the reaction of aromatic aldehydes, malononitrile, and other reagents in the presence of catalysts. One common method involves the use of ammonium acetate as a catalyst in ethanol . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency. The choice of solvents, catalysts, and purification techniques is crucial to ensure the scalability of the process.
化学反应分析
Types of Reactions
4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce pyrimidine-5-amine derivatives.
科学研究应用
4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied as a potential tyrosine kinase inhibitor targeting EGFR, showing promise in anticancer therapies .
Biology: The compound’s ability to inhibit specific enzymes makes it a valuable tool in studying cellular signaling pathways.
Industry: Its derivatives are used in the synthesis of various pharmaceuticals and agrochemicals.
作用机制
The compound exerts its effects by inhibiting the activity of tyrosine kinases, particularly EGFR. It mimics ATP and binds to the active site of the kinase, preventing phosphorylation and subsequent signaling pathways that lead to cell proliferation and survival . This mechanism is crucial in its potential use as an anticancer agent.
相似化合物的比较
Similar Compounds
Pyrimidine-5-carbonitrile derivatives: These compounds share a similar core structure but may have different substituents, affecting their biological activity.
4-Aminopyrimidine derivatives: These compounds have variations in the amino group position or additional functional groups.
Uniqueness
4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which enhances its binding affinity to EGFR and its potential as a therapeutic agent. Its oxan-4-yl group provides additional interactions within the active site, improving its efficacy compared to other pyrimidine derivatives .
属性
IUPAC Name |
4-amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-5-8-6-13-10(14-9(8)12)7-1-3-15-4-2-7/h6-7H,1-4H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAUEQXTKAUXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC=C(C(=N2)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(3,5-Dimethylpiperidin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2974654.png)


![4-(tert-butyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2974658.png)
![N-(1,3-benzothiazol-2-yl)-2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2974661.png)



![4-Bromo-N-[(2,5-dimethylfuran-3-YL)methyl]thiophene-2-carboxamide](/img/structure/B2974668.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B2974670.png)


![N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2974675.png)
![1-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2974677.png)
